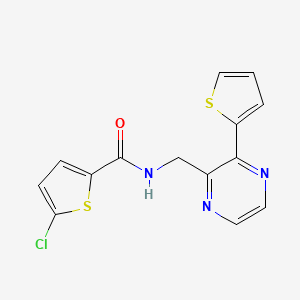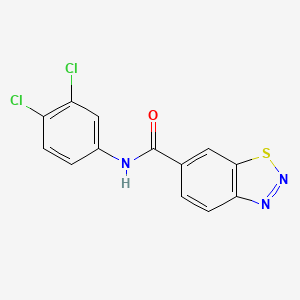![molecular formula C20H24ClN7O B2952992 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920219-29-0](/img/structure/B2952992.png)
3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound with a complex structure. This compound is part of a class of chemicals known for their diverse pharmacological properties. Its unique chemical architecture combines a triazole and a pyrimidine ring, both of which are structures known for their importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
p-Tolylhydrazine
1,3-dichloroacetone
Piperazine
Various reagents for cyclization reactions
Reaction Conditions
Initial reactions involve the condensation of p-tolylhydrazine with acetone derivatives.
Cyclization to form the triazolo-pyrimidine core typically occurs under high temperature and catalytic conditions.
Chlorination reactions are then conducted to introduce the chlorine substituent on the propanone backbone.
Industrial Production Methods
Large Scale Reactions
Industrial synthesis might involve the use of flow chemistry to ensure high efficiency and yield.
Reactors would operate under controlled conditions to manage temperature and pressure, optimizing the formation of the triazolo-pyrimidine core.
Purification
Use of column chromatography and recrystallization to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The compound can undergo oxidation reactions at the p-tolyl group, potentially forming aldehydes or carboxylic acids.
Reduction
Reduction can occur at the triazole ring under specific conditions, altering its aromatic nature.
Substitution
The chlorine atom in the molecule is reactive towards nucleophilic substitution, allowing for modifications at this position.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Major Products Formed
From Oxidation: : p-Tolualdehyde, p-toluic acid.
From Reduction: : Partially reduced triazole derivatives.
From Substitution: : N-alkylated or N-arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology: : Potential use in studying enzyme inhibition or protein binding due to its complex structure.
Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: : Its stability and reactivity make it a candidate for material science applications, such as in the design of new polymers or nanomaterials.
Mechanism of Action
Molecular Targets
The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved
The triazolo-pyrimidine core suggests involvement in pathways related to nucleotide biosynthesis or signaling pathways affected by nucleic acid analogs.
Mechanistic Insights
It might exert effects by mimicking or blocking the natural substrates of biological macromolecules, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.
3-chloro-1-(4-(3-(methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one.
Comparison
While similar in structure, 3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is unique due to the presence of the p-tolyl group, which can influence its physical and chemical properties. This substitution can affect factors like lipophilicity, reactivity, and overall biological activity.
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-14-4-6-15(7-5-14)28-18-16(24-25-28)17(22-13-23-18)26-8-10-27(11-9-26)19(29)20(2,3)12-21/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDGZAWCKXZMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2952909.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)
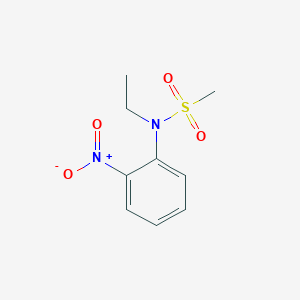
![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2952916.png)
![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![N'-(4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2952918.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)
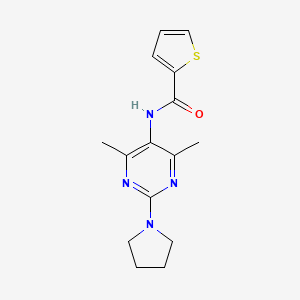
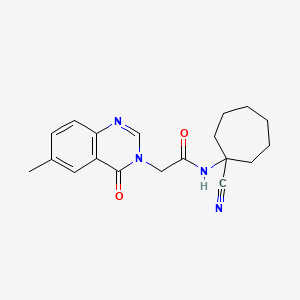
![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)
